

Physicochemical characteristics of N-propylhexa-2,4-dienamide

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Compound of Interest

Compound Name: *N-propylhexa-2,4-dienamide*

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N-Propylhexa-2,4-dienamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological significance of **N-propylhexa-2,4-dienamide**. Due to the limited availability of specific experimental data for this compound, this document compiles information on its predicted properties based on its chemical structure, general methodologies for its synthesis and characterization, and the known biological activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

N-propylhexa-2,4-dienamide, also known by its IUPAC name N-propyl-2,4-hexadienamide, is an unsaturated aliphatic amide. It is a derivative of sorbic acid, a well-known food preservative with established antimicrobial properties. The introduction of the N-propylamide functional group can significantly alter the parent molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which in turn may influence its biological activity.

Unsaturated amides are a class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.^{[1][2]} The conjugated diene system in **N-**

propylhexa-2,4-dienamide is a key structural feature that may contribute to its reactivity and biological interactions. This guide aims to provide a detailed theoretical and practical framework for the study of this compound.

Physicochemical Characteristics

Specific experimental data for the physicochemical properties of **N-propylhexa-2,4-dienamide** are not readily available in the public domain. The following table summarizes the predicted and known properties based on its chemical structure and data from related compounds.

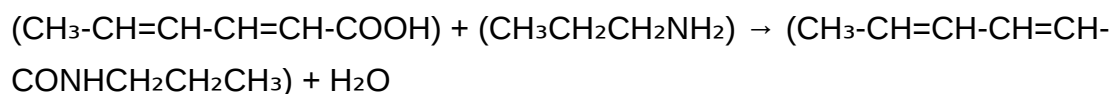
Property	Value (Predicted or Inferred)	Notes
Chemical Formula	C ₉ H ₁₅ NO	Calculated from the chemical structure.
Molecular Weight	153.22 g/mol	Calculated from the chemical formula.
IUPAC Name	N-propylhexa-2,4-dienamide	Standardized chemical name.
CAS Number	774558-08-2	Chemical Abstracts Service registry number.
Appearance	White to off-white solid or oil	Inferred from similar unsaturated amides.
Melting Point	Not available	Expected to be a low-melting solid or an oil at room temperature.
Boiling Point	Not available	Expected to be relatively high due to the amide group capable of hydrogen bonding.
Solubility	Sparingly soluble in water	The amide group imparts some polarity, but the hydrocarbon chain reduces water solubility. Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane.
LogP (Octanol-Water)	Not available	The presence of the propyl group and the hexadiene chain suggests a moderate lipophilicity.

Experimental Protocols

Synthesis of N-propylhexa-2,4-dienamide

A common and effective method for the synthesis of amides is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative like an acyl chloride.^{[3][4][5]}

Reaction Scheme:



Materials:

- Sorbic acid (hexa-2,4-dienoic acid)
- n-Propylamine
- Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
- Triethylamine (TEA) or other non-nucleophilic base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Procedure using Acyl Chloride Intermediate:

- Activation of Sorbic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sorbic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude sorboyl chloride.

- **Amide Formation:** Dissolve the crude sorboyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve n-propylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.
- **Reaction Monitoring and Work-up:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water.
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **N-propylhexa-2,4-dienamide**.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

The structure and purity of the synthesized **N-propylhexa-2,4-dienamide** would be confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Expected signals would include peaks for the vinyl protons of the diene system, the methylene and methyl protons of the propyl group, and a characteristic broad signal for the N-H proton of the amide.
 - ¹³C NMR: Expected signals would include a peak for the carbonyl carbon of the amide, peaks for the sp² carbons of the diene, and peaks for the carbons of the N-propyl group.
- **Infrared (IR) Spectroscopy:**
 - A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the amide (Amide I band).
 - An absorption band around 1550 cm⁻¹ corresponding to the N-H bending (Amide II band).

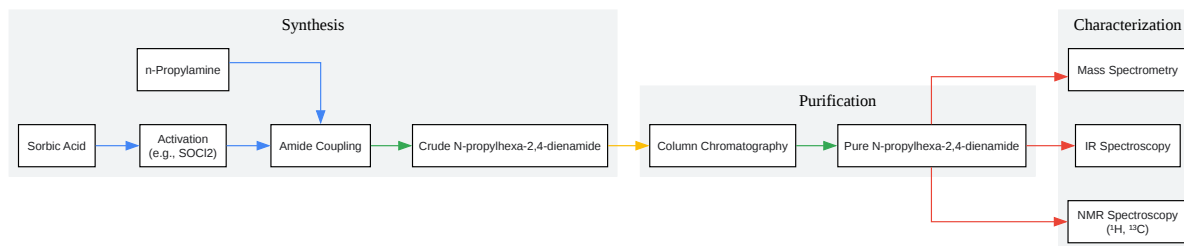
- A broad absorption around 3300 cm^{-1} for the N-H stretching vibration.
- Absorption bands in the $1600\text{-}1650\text{ cm}^{-1}$ region for the C=C stretching of the diene.
- Mass Spectrometry (MS):
 - The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of **N-propylhexa-2,4-dienamide** (153.22 g/mol). Fragmentation patterns would likely involve cleavage of the amide bond and the alkyl chain.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for **N-propylhexa-2,4-dienamide**, the activities of related unsaturated amides and sorbic acid derivatives provide a basis for potential areas of investigation.

- Antimicrobial Activity: Sorbic acid and its derivatives are known for their fungistatic and bacteriostatic properties.^[6] It is plausible that **N-propylhexa-2,4-dienamide** may retain or exhibit modified antimicrobial activity. The increased lipophilicity from the propyl group could enhance its ability to penetrate microbial cell membranes.
- Insecticidal and Fungicidal Activities: Various synthetic amides containing unsaturated moieties have demonstrated insecticidal and fungicidal properties, suggesting that **N-propylhexa-2,4-dienamide** could be a candidate for screening in these areas.^[7]
- Other Potential Activities: α,β -unsaturated amides have been investigated for a range of other biological activities, including as potential antifungals that can overcome drug resistance.^[2]

Due to the lack of specific data on signaling pathways for **N-propylhexa-2,4-dienamide**, a diagram illustrating the general workflow for its synthesis and characterization is provided below.



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